molecular formula C13H17NO4 B5713983 methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate

methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate

Cat. No.: B5713983
M. Wt: 251.28 g/mol
InChI Key: BLHCQZLSCDFGGD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate is an ester derivative of 4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid (CAS: 59256-45-0). Its molecular formula is C₁₂H₁₅NO₄, with a molar mass of 237.25 g/mol. Key properties include:

  • Melting Point: 166.5°C (acid form) .
  • Density: 1.244 g/cm³ (predicted).
  • pKa: 4.73 ± 0.10 (acid form), indicative of moderate acidity due to the oxo and amino groups .

Synthesis and Characterization The compound is synthesized via nucleophilic substitution or coupling reactions, often involving methyl 4-chloro-4-oxobutanoate as a precursor. Characterization typically employs NMR spectroscopy (¹H and ¹³C) and elemental analysis to confirm purity (≥95% as per industry standards) .

Properties

IUPAC Name

methyl 4-(4-ethoxyanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-18-11-6-4-10(5-7-11)14-12(15)8-9-13(16)17-2/h4-7H,3,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHCQZLSCDFGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate typically involves the reaction of 4-ethoxyaniline with methyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the ethoxyphenyl moiety .

Scientific Research Applications

Methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-[(4-Methylphenyl)amino]-4-oxobutanoate

  • Molecular Formula: C₁₂H₁₅NO₃.
  • Molar Mass : 221.26 g/mol.
  • Key Differences :
    • Substituent: 4-Methylphenyl vs. 4-Ethoxyphenyl in the target compound.
    • The ethoxy group introduces increased polarity and hydrogen-bonding capacity , leading to a higher melting point (166.5°C vs. unspecified for the methyl analog) .

Methyl 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoate

  • Molecular Formula: C₁₃H₁₇NO₃.
  • Molar Mass : 235.28 g/mol.

Methyl 4-[[4-(2-Methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate (3b)

  • Molecular Formula : C₁₅H₁₅N₃O₃S.
  • Molar Mass : 317.36 g/mol.
  • Key Differences :
    • Incorporation of a thiazole ring enhances π-stacking interactions, reflected in a similar melting range (162–165°C) .
    • The thiazole group may confer biological activity , as seen in studies of thiazole derivatives for medicinal applications .

Ethyl 4-[2-(4-Methoxyphenyl)acetohydrazido]-4-oxobutanoate

  • Molecular Formula : C₁₅H₁₉N₃O₅.
  • Molar Mass : 321.33 g/mol.
  • Key Differences: Hydrazide functional group introduces additional hydrogen-bonding sites, altering solubility and reactivity compared to the simpler amino-oxobutanoate structure .

4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid

  • Molecular Formula: C₁₀H₈FNO₃.
  • Molar Mass : 209.17 g/mol.
  • Key Differences :
    • Fluorine substituent (electron-withdrawing) increases acidity (pKa ~3.5–4.0) compared to the ethoxy group (electron-donating) .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituent
Methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate C₁₂H₁₅NO₄ 237.25 166.5 (acid form) 4-Ethoxyphenyl
Methyl 4-[(4-methylphenyl)amino]-4-oxobutanoate C₁₂H₁₅NO₃ 221.26 N/A 4-Methylphenyl
Methyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate C₁₃H₁₇NO₃ 235.28 N/A 2,5-Dimethylphenyl
Methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate C₁₅H₁₅N₃O₃S 317.36 162–165 Thiazole ring
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid C₁₀H₈FNO₃ 209.17 N/A 2-Fluorophenyl

Structural and Functional Implications

Substituent Effects on Physical Properties

  • Electron-Donating Groups (e.g., ethoxy) : Increase solubility in polar solvents and raise melting points due to enhanced intermolecular interactions .
  • Electron-Withdrawing Groups (e.g., fluorine) : Lower pKa values and increase reactivity in nucleophilic substitutions .

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